
N-Hexa-2,4-dienoyl-L-tyrosine
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Overview
Description
N-Hexa-2,4-dienoyl-L-tyrosine is a synthetic derivative of the amino acid L-tyrosine, modified via acylation with hexa-2,4-dienoic acid (commonly known as sorbic acid). The hexa-2,4-dienoyl moiety may confer unique reactivity due to its unsaturated bonds, which could enhance interactions with biological targets compared to simpler acylated tyrosine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexa-2,4-dienoyl-L-tyrosine typically involves the acylation of L-tyrosine with hexadienoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (20-40°C).
- Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, automated systems for reagent addition, and continuous monitoring of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Hexa-2,4-dienoyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The hexadienoyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The double bonds in the hexadienoyl group can be reduced to single bonds using hydrogenation reactions.
Substitution: The aromatic ring of the tyrosine moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated hexanoyl-L-tyrosine.
Substitution: Nitro- or halogen-substituted derivatives of this compound.
Scientific Research Applications
Based on the search results, there is no direct information available regarding the applications of the compound "N-Hexa-2,4-dienoyl-L-tyrosine." However, the search results provide information on tyrosine, its derivatives, and related compounds, which can be used to infer potential applications and research directions.
Tyrosine and its applications:
- Tyrosine as a cognitive enhancer: L-tyrosine, a supplement, has been tested for its ability to replenish resources required for cognitive-control operations . Supplementation with tyrosine increases plasma tyrosine levels and enhances the release of dopamine and norepinephrine in the brain . Studies suggest that tyrosine can improve cognitive function, particularly during stressful conditions .
- Tyrosine in stress alleviation: L-tyrosine has shown acute effects in preventing decline in cognitive function caused by physical stress, including cold stress, high-altitude stress, extended wakefulness, and lower body negative pressure . A study involving military combat training showed that tyrosine improved aspects of cognitive function compared to a placebo .
- Tyrosine dosage: Studies on tyrosine administration often use dosages around 150 mg/kg, which has been shown to contribute to the normal synthesis of catecholamines .
- Tyrosine hydroxylase: Tyrosine hydroxylase is the rate-limiting enzyme in catecholamine biosynthesis, converting tyrosine to DOPA using tetrahydrobiopterin and molecular oxygen .
Tyrosine derivatives and related compounds:
- O-(2-nitrobenzyl)-L-tyrosine (oNBTyr): This caged amino acid can control protein activities and cellular localization in response to external cues . A study revealed the structural basis for the recognition of oNBTyr by a specific variant of Methanocaldococcus jannaschii tyrosyl-tRNA synthetase . Cell-free protein synthesis of caged proteins with oNBTyr can facilitate time-resolved structural analysis, including medically important membrane proteins .
- 2,4-Dienoyl-CoA reductase: This enzyme is involved in fatty acid catabolism by beta-oxidation in mitochondria . It helps process poly-unsaturated fatty acids by catalyzing specific reduction reactions . Crystal structures of human mitochondrial 2,4-dienoyl-CoA reductase have been determined, providing insights into its catalytic mechanism .
Potential applications based on related research:
Given the role of 2,4-dienoyl-CoA reductase in processing fatty acids , this compound might have applications in:
- Metabolic studies: Investigating its effects on fatty acid metabolism and energy production.
- Enzyme inhibition: Studying its potential as an inhibitor of 2,4-dienoyl-CoA reductase.
- Structural biology: Analyzing its interactions with enzymes and proteins involved in fatty acid metabolism.
Mechanism of Action
The mechanism of action of N-Hexa-2,4-dienoyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The hexadienoyl group may interact with hydrophobic pockets in proteins, while the tyrosine moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of L-Tyrosine
The following table summarizes key structural and functional differences between N-Hexa-2,4-dienoyl-L-tyrosine and related compounds:
Physicochemical and Functional Differences
Solubility and Reactivity
- This compound: The conjugated diene in the acyl group may increase hydrophobicity compared to unmodified L-tyrosine. However, the phenolic -OH group retains some polarity, balancing solubility in aqueous and organic solvents.
- 3-Methyl-L-tyrosine : Methylation at the 3-position reduces solubility in water, making it more lipophilic. This modification is often used to study tyrosine phosphorylation dynamics .
- Hexa-2,4-dienoic acid: Exhibits moderate water solubility (1.6 g/L at 20°C) and is widely used as a food preservative due to its antimicrobial activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for N-Hexa-2,4-dienoyl-L-tyrosine, and how can purity be validated?
- Methodological Answer : this compound can be synthesized via acylation of L-tyrosine methyl ester with hexa-2,4-dienoic acid activated as an N-hydroxysuccinimide (NHS) ester. The reaction is typically conducted in chloroform under nitrogen, followed by hydrolysis with NaOH (pH 2.0) to yield the free carboxylic acid. Purification involves sequential washes with water, brine, and crystallization from ethanol. Purity is validated using:
- Melting point analysis (e.g., 122–123°C range, as seen in analogous tyrosine derivatives ).
- HPLC with UV detection (λ = 280 nm for tyrosine absorption).
- Elemental analysis (C, H, N) to confirm molecular formula (e.g., C₁₈H₂₅O₄N in related compounds ).
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Structural characterization requires:
- NMR spectroscopy (¹H/¹³C) to confirm the dienoyl group’s conjugation and regiochemistry.
- Infrared (IR) spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3300 cm⁻¹) groups .
- Mass spectrometry (MS) for molecular weight validation (e.g., MALDI-TOF for high-precision mass).
Physicochemical properties include: - Solubility profiling in aqueous buffers (e.g., pH-dependent solubility in acidic vs. neutral conditions ).
- Thermogravimetric analysis (TGA) to assess thermal stability.
Advanced Research Questions
Q. What experimental designs are optimal for evaluating this compound’s bioactivity in synaptic transmission models?
- Methodological Answer : Use electrophysiological assays in isolated neuronal preparations:
- Bath application : Dissolve the compound in physiological saline (pH 7.4) for broad exposure .
- Microdrop application : Apply locally to neuronal surfaces after removing extracellular fluid to study site-specific effects .
Test under varied ionic conditions: - Ca²⁺-free or Mg²⁺-enriched solutions to probe calcium-dependent mechanisms.
- Cl⁻-free buffers to assess chloride permeability modulation .
Q. How can researchers resolve contradictions in inhibitory potency across different experimental models?
- Methodological Answer : Address discrepancies via:
- Dose-response profiling : Compare IC₅₀ values in bath vs. microdrop applications to differentiate systemic vs. localized effects.
- Ion substitution studies : Replicate ionic conditions from conflicting studies (e.g., Ca²⁺ vs. Mg²⁺ dominance) .
- Statistical meta-analysis : Pool data from multiple trials to identify outliers or contextual factors (e.g., temperature variations >22±1°C altering activity ).
Q. What structure-activity relationship (SAR) strategies optimize this compound’s biological activity?
- Methodological Answer : Modify the dienoyl moiety to explore:
- Double bond positioning : Compare 2,4-dienoyl vs. 3,5-dienoyl analogs (synthesized via Heck coupling or Wittig reactions).
- Chain length : Test shorter (e.g., tetra-dienoyl) or branched analogs.
Assess impacts using: - Enzyme inhibition assays (e.g., tyrosine kinase or phosphatase targets).
- Molecular docking to predict binding affinity changes .
Properties
CAS No. |
823195-93-3 |
---|---|
Molecular Formula |
C15H17NO4 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
(2S)-2-(hexa-2,4-dienoylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H17NO4/c1-2-3-4-5-14(18)16-13(15(19)20)10-11-6-8-12(17)9-7-11/h2-9,13,17H,10H2,1H3,(H,16,18)(H,19,20)/t13-/m0/s1 |
InChI Key |
PYHCWHBQCAHKKW-ZDUSSCGKSA-N |
Isomeric SMILES |
CC=CC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CC=CC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
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